molecular formula C14H8Cl2F3N3O2 B1412815 2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide CAS No. 1823194-87-1

2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide

Cat. No.: B1412815
CAS No.: 1823194-87-1
M. Wt: 378.1 g/mol
InChI Key: KLULDOQZSMDLFI-UHFFFAOYSA-N
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Description

2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide is a chemical compound of significant interest in advanced agrochemical and pharmaceutical research. Its structure incorporates a 3-chloro-5-(trifluoromethyl)pyridine group, a motif recognized for its potent biological activity. The trifluoromethylpyridine (TFMP) moiety is a key feature in over 20 approved agrochemicals due to its combination of strong electron-withdrawing properties and effects on a compound's metabolism, translocation, and biomolecular affinity . This makes TFMP derivatives valuable for investigating new herbicides and pesticides . Furthermore, the 1,3,4-oxadiazole scaffold, which shares functional similarities with the oxyimino linker in this compound, is extensively studied in medicinal chemistry for its anticancer potential, with mechanisms that may include the inhibition of enzymes like thymidylate synthase and topoisomerase II . This acetamide derivative is intended for use in exploratory studies, such as synthetic intermediate chemistry, mode-of-action investigations, and structure-activity relationship (SAR) analysis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3N3O2/c15-9-3-1-7(2-4-9)11(12(20)23)22-24-13-10(16)5-8(6-21-13)14(17,18)19/h1-6H,(H2,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLULDOQZSMDLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide is a member of the class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H12ClF3N3O2
  • Molecular Weight : 353.73 g/mol
  • CAS Number : 338406-93-2

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antiviral and antibacterial properties, as well as its potential as an anticancer agent.

Antiviral Activity

Recent studies have highlighted the compound's effectiveness against various viral strains. For instance, it showed significant inhibition of viral replication in vitro, particularly against hepatitis C virus (HCV) and dengue virus (DENV). The IC50 values for these activities were reported to be in the low micromolar range, indicating potent antiviral effects.

Antibacterial Activity

In antibacterial assays, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting that it could serve as a promising lead for new antibacterial agents.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor of key enzymes involved in viral replication and bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cell lines, it has been observed to induce apoptosis through mitochondrial pathways, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cells, contributing to its cytotoxic effects against cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyTargetFindings
HCVIC50 = 0.35 μM; >95% inhibition of NS5B polymerase activity
DENVEC50 = 0.26 μM; significant reduction in viral load
BacteriaMIC = 3.12 μg/mL against Staphylococcus aureus; more potent than control antibiotics

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications, particularly in the field of antimicrobial agents . The presence of the pyridine ring contributes to its ability to interact with biological targets, potentially inhibiting bacterial growth or acting as an antiviral agent.

Case Study: Antimicrobial Activity

Research has shown that derivatives of pyridine compounds exhibit varying degrees of antimicrobial activity. In a study published in the Journal of Medicinal Chemistry, compounds similar to 2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide were tested against several bacterial strains, demonstrating effective inhibition at low concentrations. This suggests that the compound could be further developed into a potent antimicrobial agent .

Agrochemical Applications

The compound's structural characteristics also lend themselves to applications in agrochemicals , specifically as a potential herbicide or pesticide. The trifluoromethyl group is known to enhance the biological activity of agrochemical products by improving their stability and efficacy.

Case Study: Herbicidal Activity

In agricultural studies, compounds with similar structures have shown promising results in controlling weed populations. For instance, a related compound was evaluated for its herbicidal properties against common agricultural weeds, demonstrating effective growth inhibition at concentrations that are environmentally sustainable . This positions 2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide as a candidate for further exploration in crop protection strategies.

Material Science

Beyond biological applications, this compound may have implications in material science due to its unique chemical properties. The ability to form stable complexes with metals can be exploited in developing new materials or catalysts.

Research Insights

Recent studies have indicated that similar pyridine-based compounds can act as ligands in coordination chemistry, forming complexes with transition metals that exhibit interesting catalytic properties . This opens avenues for research into developing new catalytic systems that could enhance chemical reactions used in industrial processes.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide is crucial for optimizing its applications. SAR studies focus on how variations in the chemical structure affect biological activity and efficacy.

Data Table: SAR Analysis

ModificationBiological ActivityComments
Trifluoromethyl GroupEnhanced potencyIncreases lipophilicity
Pyridine RingTarget interactionEssential for binding
Chlorophenyl SubstituentActivity modulationInfluences selectivity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and applications of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes Reference
2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide (Target) C₁₆H₁₁Cl₂F₃N₃O₂ 402.18 Pyridine (Cl, CF₃), iminooxy, 4-chlorophenyl acetamide Potential herbicide/pharmaceutical candidate; structure optimizes stability and binding.
Ethyl 2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetate C₁₆H₁₁Cl₂F₃N₂O₃ 407.18 Ethyl ester instead of acetamide Ester group may enhance lipophilicity but reduce metabolic stability compared to amide.
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide C₁₅H₁₁Cl₂F₃N₂O 363.16 Benzyl-substituted acetamide Reduced steric hindrance may improve membrane permeability; lower molecular weight.
N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide C₁₇H₁₂ClF₄N₅OS 437.82 Triazole-thioether substituent Heterocyclic sulfur enhances potential for enzyme inhibition (e.g., kinase targets).
Haloxyfop (2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]oxy]phenoxy]propanoic acid) C₁₅H₁₁ClF₃NO₄ 361.70 Phenoxypropanoic acid Commercial herbicide; carboxylic acid group improves soil mobility and herbicidal activity.

Structural and Functional Insights

Impact of Substituents on Bioactivity

  • Trifluoromethyl (CF₃) and Chlorine (Cl) : These groups increase electronegativity and resistance to oxidative degradation, critical for agrochemical longevity .
  • Acetamide vs. Ester : Acetamide derivatives generally exhibit better metabolic stability and target selectivity compared to esters, which are prone to hydrolysis .
  • Heterocyclic Additions : Compounds with triazole or thioether moieties (e.g., ) show enhanced binding to enzymes via π-π stacking or sulfur-mediated interactions.

Toxicity and Environmental Impact

  • Pyridine derivatives with CF₃ groups (e.g., haloxyfop) exhibit moderate ecotoxicity (e.g., LC₅₀ values for fish ~4–6 mg/L) . Structural modifications in the target compound may alter toxicity profiles, necessitating further testing.

Q & A

Q. What synthetic routes are recommended for producing 2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide, and how can yield optimization be achieved?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, including condensation of 3-chloro-5-(trifluoromethyl)pyridin-2-ol with hydroxylamine derivatives, followed by imine formation with 4-chlorophenyl acetamide precursors. To optimize yield:
  • Use statistical design of experiments (DoE) to screen parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can minimize trial-and-error approaches .
  • Monitor intermediates via HPLC or LC-MS to identify side reactions (e.g., hydrolysis of the trifluoromethyl group). Adjust reaction time to prevent over-oxidation .
  • Purify via column chromatography with gradient elution (hexane/ethyl acetate) to separate stereoisomers, if present .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • X-ray crystallography is critical for resolving stereochemistry, particularly the imino-oxypyridine linkage and chlorophenyl orientation .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms regioselectivity, especially for distinguishing trifluoromethyl and chloro substituents .
  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electron distribution and reactive sites, aiding in understanding nucleophilic/electrophilic behavior .

Q. What strategies ensure stability during storage and handling?

  • Methodological Answer :
  • Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH) to identify degradation pathways (e.g., hydrolysis of the acetamide group) .
  • Store in amber vials under inert gas (N₂/Ar) to prevent oxidation. Use desiccants (silica gel) for moisture-sensitive intermediates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and guide target identification?

  • Methodological Answer :
  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) against receptors like acetylcholinesterase (for agrochemical potential) or kinase domains (pharmaceutical applications). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • Use QSAR models to correlate substituent effects (e.g., Cl vs. CF₃) with bioactivity. For example, the trifluoromethyl group enhances lipophilicity, impacting membrane permeability .

Q. What experimental approaches resolve contradictions in observed vs. predicted reactivity?

  • Methodological Answer :
  • When experimental results deviate from computational predictions (e.g., unexpected regioselectivity in imine formation):
  • Re-optimize DFT parameters (e.g., solvation models, basis sets) to better mimic reaction conditions .
  • Use in situ IR spectroscopy to detect transient intermediates (e.g., nitrile oxides) that may redirect reaction pathways .
  • For conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects), employ metabolomic profiling to identify off-target interactions .

Q. How can researchers design scalable protocols while minimizing hazardous byproducts?

  • Methodological Answer :
  • Apply green chemistry principles : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or ethanol/water mixtures.
  • Optimize catalytic systems (e.g., Pd/C for dehalogenation) to reduce waste. Monitor byproducts via GC-MS .
  • Use membrane separation technologies (nanofiltration) for efficient recovery of unreacted starting materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide
Reactant of Route 2
2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide

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